Thalidomide-NH-C9-NH2 hydrochloride
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Overview
Description
Thalidomide-NH-C9-NH2 hydrochloride is a derivative of Thalidomide, specifically designed as a cereblon ligand. This compound is used in the recruitment of CRBN protein and can be connected to a ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs) . It is primarily used for research purposes, particularly in the field of targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-C9-NH2 hydrochloride involves the modification of Thalidomide to introduce a cereblon-binding moiety. The process typically includes:
Starting Material: Thalidomide.
Modification: Introduction of a linker and a cereblon-binding moiety.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the chemical reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required purity and quality standards.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-C9-NH2 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate the reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Thalidomide-NH-C9-NH2 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: Employed in studies involving protein degradation and the role of cereblon in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where targeted protein degradation is beneficial.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Thalidomide-NH-C9-NH2 hydrochloride exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-NH-C5-NH2 hydrochloride: Another Thalidomide derivative with a shorter linker.
Thalidomide-4-O-C9-NH2 hydrochloride: A similar compound with a different functional group positioning
Uniqueness
Thalidomide-NH-C9-NH2 hydrochloride is unique due to its specific linker length and cereblon-binding moiety, which provide distinct binding properties and efficacy in forming PROTACs. This uniqueness makes it particularly valuable in research focused on targeted protein degradation .
Properties
Molecular Formula |
C22H31ClN4O4 |
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Molecular Weight |
451.0 g/mol |
IUPAC Name |
4-(9-aminononylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C22H30N4O4.ClH/c23-13-6-4-2-1-3-5-7-14-24-16-10-8-9-15-19(16)22(30)26(21(15)29)17-11-12-18(27)25-20(17)28;/h8-10,17,24H,1-7,11-14,23H2,(H,25,27,28);1H |
InChI Key |
NCVSGGBARHERSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCN.Cl |
Origin of Product |
United States |
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